3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride
Description
3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride (CAS: 1188265-60-2) is a brominated heterocyclic compound featuring a partially saturated imidazo[1,5-a]pyrazine core. Its molecular formula is C₆H₉BrClN₃ (molecular weight: 238.51 g/mol), and it is typically supplied as a hydrochloride salt to enhance stability and solubility . This compound is utilized in medicinal chemistry for developing orexin receptor antagonists and other bioactive molecules .
Properties
IUPAC Name |
3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3.ClH/c7-6-9-4-5-3-8-1-2-10(5)6;/h4,8H,1-3H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKYKFZYHXJZRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CN=C2Br)CN1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1188265-60-2 | |
| Record name | Imidazo[1,5-a]pyrazine, 3-bromo-5,6,7,8-tetrahydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1188265-60-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride typically involves the following steps :
Formation of the Imidazo[1,5-a]pyrazine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the 3-position serves as a key site for nucleophilic substitution, enabling the introduction of diverse functional groups.
Key findings:
-
Substitution reactions proceed via an SNAr (nucleophilic aromatic substitution) mechanism due to the electron-withdrawing nature of the fused pyrazine ring .
-
Steric hindrance at the 3-position minimally affects reactivity, allowing efficient substitution with bulky nucleophiles.
Cross-Coupling Reactions
The bromine atom participates in palladium- and cobalt-catalyzed cross-coupling reactions to form carbon-carbon bonds.
Key findings:
-
Cobalt-mediated carbonylation under CO atmosphere produces ester derivatives, which are hydrolyzable to carboxylic acids .
-
Suzuki couplings exhibit broad substrate compatibility with electron-rich and electron-poor arylboronic acids.
Reduction and Hydrogenation
The tetrahydroimidazo[1,5-a]pyrazine core undergoes selective reduction under controlled conditions.
Key findings:
-
Catalytic hydrogenation removes the bromine atom without affecting the fused ring system .
-
Higher hydrogen pressures (3 atm) saturate the imidazole ring, altering the compound’s planarity and electronic properties.
Oxidation Reactions
Controlled oxidation modifies the heterocyclic framework for downstream functionalization.
| Reaction Type | Reagents/Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Epoxidation | m-CPBA, dichloromethane, 0°C | 3-Bromo-5,6-epoxy-7,8-tetrahydroimidazo[1,5-a]pyrazine | 61% | |
| N-Oxidation | H₂O₂, acetic acid, 50°C | 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine N-oxide | 68% |
Key findings:
-
Epoxidation occurs selectively at the 5,6-double bond, preserving the bromine substituent.
-
N-Oxidation enhances solubility in polar solvents, facilitating subsequent reactions.
Acid/Base-Mediated Transformations
The hydrochloride salt participates in pH-dependent equilibria and decomplexation reactions.
Key findings:
Scientific Research Applications
Medicinal Chemistry
3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride has been investigated for its potential as a lead compound in drug discovery. The imidazo[1,5-a]pyrazine scaffold is known for its biological activity, including:
- Antimicrobial Activity : Studies have shown that derivatives of imidazo[1,5-a]pyrazine exhibit significant antimicrobial properties against various pathogens. This compound's bromine substitution may enhance its efficacy by altering its interaction with microbial targets .
- Anticancer Potential : Preliminary research indicates that this compound may inhibit the proliferation of certain cancer cell lines. The mechanism of action could involve interference with cellular signaling pathways or induction of apoptosis .
Neuropharmacology
Research into the neuropharmacological effects of imidazo[1,5-a]pyrazines suggests that compounds like 3-bromo derivatives may modulate neurotransmitter systems. This could lead to applications in treating neurological disorders such as anxiety and depression:
- CNS Activity : Compounds within this class have shown promise in modulating GABAergic and serotonergic systems, which are crucial for mood regulation .
Synthesis and Chemical Reactions
The compound is also valuable in synthetic organic chemistry as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical transformations makes it a useful building block for creating novel compounds with desired biological activities.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride involves its interaction with specific molecular targets. The bromine atom and the imidazo[1,5-a]pyrazine ring system play crucial roles in its binding affinity and activity . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Structure and Ring Junction Variations
The position of the ring junction ([1,5-a] vs. [1,2-a]) significantly impacts biological activity and synthetic accessibility:
- Imidazo[1,5-a]pyrazine vs. Imidazo[1,2-a]pyrazine: Target Compound ([1,5-a]): Exhibits conformational rigidity due to the fused imidazole and pyrazine rings. Imidazo[1,2-a]pyrazine Derivatives: For example, 2-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride (CAS: 2250242-00-1) has a different ring junction, leading to altered electronic properties. In sodium channel (NaV1.7) inhibitors, the [1,2-a] junction (compound 13) showed 10-fold higher potency than the [1,5-a] analogue (compound 12) .
Substituent Effects: Bromo vs. Other Halogens and Functional Groups
The 3-bromo substituent in the target compound influences reactivity and interactions:
- Bromo vs. Chloro :
- 1-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine (CAS: N/A) was optimized for sleep-promoting activity as an orexin antagonist. The chloro group’s smaller size and lower electronegativity may enhance binding affinity compared to bromo .
- Bromo as a Leaving Group : The 3-bromo position in the target compound allows further functionalization (e.g., Suzuki coupling), making it a versatile intermediate .
Table 2: Substituent Effects on Physicochemical Properties
Pharmacological Profiles
- Orexin Receptor Antagonism : The target compound’s tetrahydro core is critical for dual OX1R/OX2R antagonism, with bromine enhancing lipophilicity and blood-brain barrier penetration .
- NaV1.7 Inhibition : Imidazo[1,2-a]pyrazines outperform [1,5-a] analogues due to better isoform selectivity .
- Triazolopyrazines : Exhibit distinct bioactivity, such as kinase inhibition, but lack orexin receptor activity .
Biological Activity
3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride (CAS No. 1187830-45-0) is a heterocyclic compound that has garnered attention for its potential biological activities. Its unique structure includes a fused imidazo-pyrazine ring system, which contributes to its reactivity and interaction with various biological targets. This article explores the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C₆H₉BrClN₃
- Molecular Weight : 238.51 g/mol
- Purity : Typically >95%
- IUPAC Name : 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride
The biological activity of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that it may modulate signaling pathways related to cancer and inflammation.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting key kinases involved in tumor progression. For instance, it exhibits inhibitory effects on Pim kinases with IC₅₀ values reported as low as 10 nM for Pim-2 kinase .
- Neuroprotective Effects : In neurotoxicity studies involving PC12 cells, the compound demonstrated protective effects against oxidative stress-induced cell death .
Biological Activity Overview
The following table summarizes the biological activities associated with 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride:
Case Studies
Several studies have explored the efficacy of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride in different biological contexts:
- Anticancer Activity :
- Neuroprotective Studies :
- Inflammation Modulation :
Q & A
Advanced Question
- Structure-Activity Relationship (SAR) : Bromine’s larger atomic radius and electronegativity enhance hydrophobic interactions in receptor binding pockets. For example, 1-chloro analogues showed dual orexin receptor antagonism (Ki < 10 nM), while bromine may improve blood-brain barrier penetration .
- Case Study : In NaV1.7 inhibitors, 6,5-fused imidazo[1,5-a]pyrazine derivatives with bromine exhibited improved potency over 5,6-fused analogues due to optimized heteroatom positioning .
Methodological Insight : Use molecular docking and in vitro binding assays (e.g., radioligand displacement) to compare halogen effects .
What analytical techniques validate the compound’s purity and structure?
Basic Question
- LC/MS : Confirms molecular weight (e.g., [M+H]+ = 237.18 g/mol) and detects impurities .
- ¹H NMR : Characterizes proton environments (e.g., aromatic protons at δ 7.42 ppm, methylene groups at δ 3.99 ppm) .
- Chromatography : Silica gel column chromatography with MeOH/DCM gradients removes byproducts .
Data Contradiction : Discrepancies in NMR shifts may arise from solvent (CDCl₃ vs. DMSO-d6) or hydration states; always report experimental conditions .
How can low yields in palladium-catalyzed coupling reactions be addressed?
Advanced Question
- Catalyst Optimization : Use Pd₂(dba)₃ with RuPhos ligand for improved stability and turnover .
- Base Selection : Cs₂CO₃ outperforms K₂CO₃ in polar aprotic solvents (e.g., dioxane) due to enhanced solubility .
- Temperature Control : Reactions at 110°C in sealed tubes prevent ligand degradation .
Troubleshooting : Monitor reaction progress via TLC and quench prematurely if side products dominate.
What storage conditions ensure compound stability?
Basic Question
- Storage : Keep in anhydrous ethanol or DCM at -20°C, sealed under inert gas (N₂/Ar) to prevent hydrolysis .
- Handling : Use gloveboxes for moisture-sensitive steps (e.g., NaBH(OAc)₃ reductions) .
Safety Note : Avoid prolonged skin contact; wear PPE due to potential irritancy (refer to SDS guidelines) .
What in vivo models evaluate its efficacy as an orexin receptor antagonist?
Advanced Question
- Rodent Sleep Studies : Compare sleep latency and duration using EEG/EMG in mice treated with 3–30 mg/kg doses. Dual orexin receptor antagonists (DORAs) like SB-649868 show dose-dependent sleep promotion without cognitive disruption .
- Pharmacokinetics : Measure plasma half-life (t₁/₂) and brain penetration via LC-MS/MS in Sprague-Dawley rats .
How to resolve discrepancies in hydrogenation yields (e.g., 14% vs. 45%)?
Q. Data Contradiction Analysis
- Catalyst Activity : Ensure Pd/C is freshly activated; older batches may require higher H₂ pressure (2–3 bar) .
- Substrate Purity : Trace moisture in intermediates (e.g., ethyl esters) can poison catalysts; dry solvents over molecular sieves .
- Scale-Up Effects : Smaller batches (<1 g) often report higher yields due to better gas diffusion; use high-shear mixing for larger scales .
What therapeutic applications are explored for this compound?
Advanced Question
- Oncology : As a bioisostere of fadrozole (aromatase inhibitor), it may target estrogen-dependent cancers. Test in MCF-7 cell proliferation assays .
- Neurology : Dual orexin receptor antagonism suggests potential for insomnia treatment. Compare to suvorexant in sleep architecture studies .
Patent Insight : Related tetrahydroimidazo[1,5-a]pyrazine salts are patented for aldosteronism and hypertension .
How does ring saturation affect pharmacological properties?
Advanced Question
- Potency Enhancement : Partial saturation (e.g., 5,6,7,8-tetrahydro vs. unsaturated) improves metabolic stability and reduces off-target effects in NaV1.7 inhibitors .
- Computational Modeling : Density functional theory (DFT) predicts saturated rings enhance binding to hydrophobic pockets (e.g., orexin receptor OX₁R) .
What are the environmental and safety hazards during synthesis?
Basic Question
- Waste Disposal : Quench POCl₃ with ice-cold NaOH to neutralize acidic byproducts .
- Emergency Protocols : For spills, use adsorbents (vermiculite) and ventilate areas to avoid HCl vapor inhalation .
Regulatory Compliance : Follow REACH guidelines for brominated compounds; report ecotoxicity via Daphnia magna assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
